molecular formula C14H23FN2 B14230985 N~1~-[(3-Fluorophenyl)methyl]-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine CAS No. 627524-05-4

N~1~-[(3-Fluorophenyl)methyl]-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine

Cat. No.: B14230985
CAS No.: 627524-05-4
M. Wt: 238.34 g/mol
InChI Key: CKZJVNVBSLHPFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[(3-Fluorophenyl)methyl]-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C13H21FN2. It is an organic compound that contains both amine and fluorophenyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(3-Fluorophenyl)methyl]-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine typically involves the reaction of 3-fluorobenzyl chloride with N2-(2-methylbutan-2-yl)ethane-1,2-diamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(3-Fluorophenyl)methyl]-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The fluorophenyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of phenyl-substituted derivatives.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

N~1~-[(3-Fluorophenyl)methyl]-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in binding studies with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N1-[(3-Fluorophenyl)methyl]-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-[(3-Chlorophenyl)methyl]-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine
  • N~1~-[(3-Bromophenyl)methyl]-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine
  • N~1~-[(3-Methylphenyl)methyl]-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine

Uniqueness

The presence of the fluorine atom in N1-[(3-Fluorophenyl)methyl]-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs. This makes it a valuable compound in drug design and development.

Properties

CAS No.

627524-05-4

Molecular Formula

C14H23FN2

Molecular Weight

238.34 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-N'-(2-methylbutan-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C14H23FN2/c1-4-14(2,3)17-9-8-16-11-12-6-5-7-13(15)10-12/h5-7,10,16-17H,4,8-9,11H2,1-3H3

InChI Key

CKZJVNVBSLHPFD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NCCNCC1=CC(=CC=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.